N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide
Description
This compound features a furan-2-carboxamide core substituted with a trichloroethyl group and a 3-nitrophenylcarbamothioyl moiety. Its structural complexity arises from the combination of electron-withdrawing groups (trichloroethyl, nitro) and the thiourea linkage, which influence its physicochemical properties and biological interactions. The compound is hypothesized to exhibit insecticidal or antimicrobial activity, based on structural analogs in the evidence .
Properties
Molecular Formula |
C14H11Cl3N4O4S |
|---|---|
Molecular Weight |
437.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(3-nitrophenyl)carbamothioylamino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H11Cl3N4O4S/c15-14(16,17)12(19-11(22)10-5-2-6-25-10)20-13(26)18-8-3-1-4-9(7-8)21(23)24/h1-7,12H,(H,19,22)(H2,18,20,26) |
InChI Key |
IEQPDLAAHDKKBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 3-nitrophenyl isothiocyanate to form an intermediate product. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to optimize production .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to altered cellular functions. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues with Benzamide Cores
Example: 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide ()
- Structural Differences : Replaces the furan-2-carboxamide with a benzamide group and introduces a 1,3,4-thiadiazole ring.
- Synthesis : Prepared via dehydrosulfurization of hydrazinecarbothioamide using iodine and triethylamine in DMF .
- Activity Implications : The thiadiazole ring may enhance interactions with biological targets (e.g., enzymes or receptors) compared to the furan ring, which is smaller and less polar.
Furan-2-Carboxamide Derivatives with Varied Substituents
Example : N-(Benzylcarbamothioyl)furan-2-carboxamide (Compound 3, )
- Structural Differences : Substitutes the trichloroethyl and 3-nitrophenyl groups with a benzylcarbamothioyl group.
- Physicochemical Properties :
- Biological Relevance : Benzyl groups may improve membrane permeability but reduce target specificity compared to the nitro group’s electron-deficient aromatic system.
Example : N-((4-Hydroxyphenyl)carbamothioyl)furan-2-carboxamide (Compound 4, )
- Structural Differences : Features a 4-hydroxyphenyl group instead of 3-nitrophenyl.
Compounds with Heterocyclic Modifications
Example: N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide ()
- Structural Differences : Incorporates a thiazole ring and methoxybenzyl group.
- Electronic Effects : The thiazole’s nitrogen atoms may engage in π-stacking or coordinate with metal ions, unlike the target compound’s thiourea linkage .
Physicochemical and Pharmacokinetic Comparisons
Key Properties
Biological Activity
N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a trichloromethyl group, a nitrophenyl moiety, and a carbamothioyl group. Its molecular formula is with a molecular weight of approximately 461.7 g/mol. The complex structure contributes to its diverse biological activities.
The biological effects of this compound are primarily attributed to its interactions with specific molecular targets within cells:
- Kinase Inhibition : The compound has been identified as an inhibitor of ataxia-telangiectasia mutated (ATM) kinase, which plays a critical role in DNA repair and cell cycle regulation. By inhibiting ATM kinase, the compound can induce apoptosis in cancer cells and enhance the efficacy of other chemotherapeutic agents.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens, potentially through mechanisms that disrupt bacterial cell wall synthesis or function .
Biological Activity Overview
Case Studies and Research Findings
-
Anticancer Efficacy :
- A study evaluated the anticancer properties of various derivatives of trichloro compounds similar to this compound. Results indicated that compounds with similar structures exhibited significant antiproliferative activity against multiple cancer cell lines (MCF-7, HCT-116, HepG2), with IC50 values ranging from 1.1 μM to 4.24 μM .
-
Antimicrobial Potential :
- Research demonstrated that certain derivatives showed effective inhibition against E. coli and S. aureus, suggesting potential applications in treating bacterial infections . The specific mechanisms involved may include disruption of cell wall synthesis or inhibition of essential metabolic pathways.
-
Mechanistic Studies :
- Molecular docking simulations have provided insights into how the nitrophenyl group interacts with specific enzymes involved in cancer progression and microbial resistance mechanisms. This supports the hypothesis that structural components significantly influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
